molecular formula C19H22O6 B300301 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone

Cat. No. B300301
M. Wt: 346.4 g/mol
InChI Key: HVUBLRBIICFEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone, also known as DHPD, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. DHPD is a member of the class of compounds known as phenylpropanoids, and it exhibits a range of biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone is not fully understood, but several studies have shed light on its potential targets. One study found that 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, which may explain 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone's anti-cancer effects. Other studies have suggested that 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone may also target other proteins involved in cell signaling and growth, making it a potentially versatile compound for future research.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone has also been found to exhibit a range of other biochemical and physiological effects. For example, studies have shown that 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone has anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease. 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone has also been found to exhibit antioxidant properties, which may protect against oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone in lab experiments is its relative ease of synthesis. The synthesis method for 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone is relatively simple and efficient, allowing for large quantities to be produced relatively quickly. Additionally, 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone has been shown to exhibit a range of effects that make it a promising candidate for further study. However, there are also some limitations to using 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to design experiments that specifically target its effects. Additionally, more research is needed to determine the optimal dosage and delivery method for 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone in various applications.

Future Directions

There are several potential future directions for research involving 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone, as well as its efficacy in combination with other cancer treatments. Additionally, more research is needed to fully understand 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone's mechanism of action and its potential targets in cancer cells. Other potential future directions for research involving 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone include its potential as a treatment for inflammatory conditions and its antioxidant properties. Overall, 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone is a promising compound that warrants further study in a range of applications.

Synthesis Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone involves the reaction of 3,4-dimethoxybenzaldehyde with 2,4,6-trimethoxybenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone. This synthesis method has been successfully used in several studies, and it offers a relatively simple and efficient way to produce 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone in large quantities.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone has been the subject of numerous scientific studies, and it has shown promising results in a variety of applications. One of the most significant areas of research involving 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone is its potential as an anti-cancer agent. Studies have shown that 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone exhibits anti-proliferative effects on several types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further study as a cancer treatment.

properties

Product Name

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C19H22O6/c1-22-13-10-16(21)14(18(11-13)24-3)6-7-15(20)12-5-8-17(23-2)19(9-12)25-4/h5,8-11,21H,6-7H2,1-4H3

InChI Key

HVUBLRBIICFEGU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)CCC2=C(C=C(C=C2OC)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCC2=C(C=C(C=C2OC)OC)O)OC

Origin of Product

United States

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